molecular formula C10H19NO3 B15053228 Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate

Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B15053228
M. Wt: 201.26 g/mol
InChI Key: LBZKGPDLBUPWQB-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes an ethyl ester, an aminomethyl group, and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

    Introduction of Functional Groups: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Aminomethylation: The aminomethyl group can be added using Eschenmoser’s salt, a source of [CH2=N(CH3)2]+, followed by reduction.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 4-(aminomethyl)-4-oxocyclohexane-1-carboxylate.

    Reduction: Formation of 4-(aminomethyl)-4-hydroxycyclohexane-1-methanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in redox reactions, altering the compound’s reactivity and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar structure but with an indole ring instead of a cyclohexane ring.

    4-(aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzene ring.

Uniqueness

Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate is unique due to its combination of functional groups attached to a cyclohexane ring, providing distinct chemical properties and reactivity compared to similar compounds with different ring structures.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-2-14-9(12)8-3-5-10(13,7-11)6-4-8/h8,13H,2-7,11H2,1H3

InChI Key

LBZKGPDLBUPWQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)(CN)O

Origin of Product

United States

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